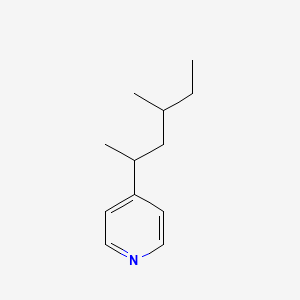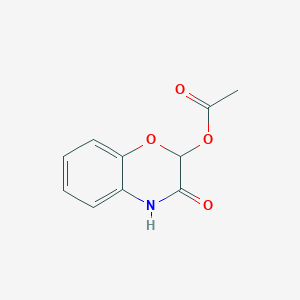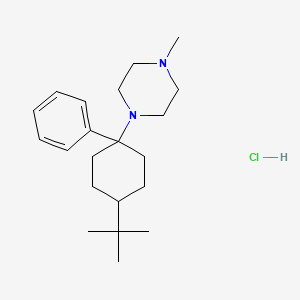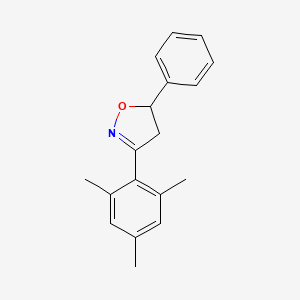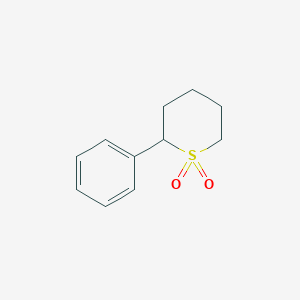
2-Phenylthiane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylthiane 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophene dioxides. It is characterized by a six-membered ring containing sulfur and oxygen atoms, with a phenyl group attached to the second carbon atom. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenylthiane 1,1-dioxide is typically synthesized through the oxidation of 2-phenylthiane. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide, peracids (e.g., meta-chloroperbenzoic acid), or dimethyldioxirane . The reaction is usually conducted under neutral conditions, and the workup procedure is straightforward as the oxidizing agents are converted into benign byproducts like water or acetone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions would be optimized to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylthiane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the corresponding thiane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiane ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and dimethyldioxirane are commonly used oxidizing agents
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: 2-Phenylthiane.
Substitution: Various substituted phenylthiane dioxides.
Wissenschaftliche Forschungsanwendungen
2-Phenylthiane 1,1-dioxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenylthiane 1,1-dioxide involves its reactivity as an unsaturated sulfone. It can act as a dienophile in Diels-Alder reactions, a Michael acceptor, and a 1,3-dipolarophile . These reactions are facilitated by the electron-withdrawing nature of the sulfone group, which activates the compound towards nucleophilic attack and cycloaddition reactions.
Vergleich Mit ähnlichen Verbindungen
Thiophene 1,1-dioxide: Shares similar reactivity but lacks the phenyl group, making it less sterically hindered.
Benzo[b]thiophene 1,1-dioxide: Contains an additional benzene ring, which alters its electronic properties and reactivity.
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide: A versatile building block for synthesizing new thiopyran-based heterocyclic systems.
Uniqueness: 2-Phenylthiane 1,1-dioxide is unique due to the presence of the phenyl group, which influences its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research.
Eigenschaften
CAS-Nummer |
14856-64-5 |
|---|---|
Molekularformel |
C11H14O2S |
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
2-phenylthiane 1,1-dioxide |
InChI |
InChI=1S/C11H14O2S/c12-14(13)9-5-4-8-11(14)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
InChI-Schlüssel |
MWEOQHCPPDMTOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCS(=O)(=O)C(C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


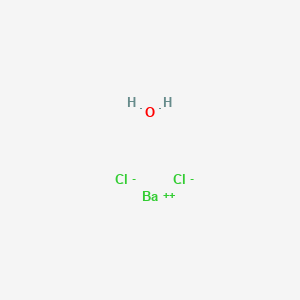
![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)
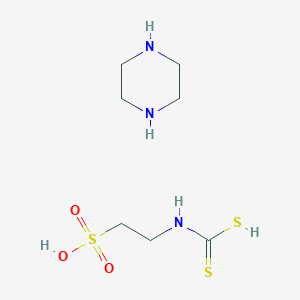
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)


![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)
